molecular formula C23H25N5O2S B2859495 N-cyclopentyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866726-94-5

N-cyclopentyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2859495
CAS No.: 866726-94-5
M. Wt: 435.55
InChI Key: FPYGMTPZIAUHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-cyclopentyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves multiple steps, typically starting with the preparation of the triazoloquinazoline core. This core is then functionalized with the cyclopentyl and isopropylphenylsulfonyl groups through a series of reactions, including nucleophilic substitution and cyclization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

N-cyclopentyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes several types of chemical reactions, including:

Scientific Research Applications

N-cyclopentyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is widely used in scientific research, particularly in:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic applications, such as anti-cancer or anti-inflammatory properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

N-cyclopentyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can be compared to other triazoloquinazoline derivatives, such as:

Properties

IUPAC Name

N-cyclopentyl-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-15(2)16-11-13-18(14-12-16)31(29,30)23-22-25-21(24-17-7-3-4-8-17)19-9-5-6-10-20(19)28(22)27-26-23/h5-6,9-15,17H,3-4,7-8H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYGMTPZIAUHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.